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Compound of Interest

Compound Name: 2,5-Dichloro-4-nitroaniline

Cat. No.: B1582098 Get Quote

For researchers, synthetic chemists, and professionals in drug development, the precise

identification and differentiation of constitutional isomers are paramount. Subtle shifts in

substituent positioning on an aromatic ring can dramatically alter a molecule's physicochemical

properties, reactivity, and biological activity. This guide provides an in-depth comparative study

of the six constitutional isomers of dichloronitroaniline, a class of compounds crucial as

intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

This document moves beyond a simple data sheet, offering insights into the causal

relationships between molecular structure and observable properties. We will explore their key

physical characteristics, delve into spectroscopic and chromatographic methods for their

differentiation, and provide a validated, step-by-step protocol for their analytical separation.

The Six Isomers: Structure and Nomenclature
Dichloronitroaniline (C₆H₄Cl₂N₂O₂) is an aromatic amine bearing two chlorine atoms and one

nitro group on the benzene ring. The varied placement of these substituents gives rise to six

unique constitutional isomers, each with a distinct chemical identity and CAS number for

unambiguous identification.
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Isomer Name Structure

2,3-Dichloro-6-nitroaniline

2,4-Dichloro-6-nitroaniline

2,5-Dichloro-4-nitroaniline

2,6-Dichloro-4-nitroaniline

3,5-Dichloro-4-nitroaniline

4,5-Dichloro-2-nitroaniline

Comparative Physicochemical Properties
The interplay of steric and electronic effects from the chloro and nitro substituents results in

distinct physical properties for each isomer. The melting point, for instance, is influenced not

only by molecular weight but also by the efficiency of crystal lattice packing, which is dictated

by molecular symmetry and intermolecular forces like hydrogen bonding. The table below

summarizes key properties compiled from various sources, highlighting the variance across the

isomeric series.
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Property

2,3-
Dichloro-
6-
nitroanili
ne

2,4-
Dichloro-
6-
nitroanili
ne

2,5-
Dichloro-
4-
nitroanili
ne

2,6-
Dichloro-
4-
nitroanili
ne

3,5-
Dichloro-
4-
nitroanili
ne

4,5-
Dichloro-
2-
nitroanili
ne

CAS

Number

65078-77-

5[1]

2683-43-

4[2]

6627-34-

5[3]
99-30-9

59992-52-

8[4]
6641-64-1

Molecular

Weight (

g/mol )

207.01[1] 207.01[2] 207.01[3] 207.01 207.01[4] 207.01

Appearanc

e
Solid

Yellow

Solid[5]

Yellow

Powder[3]

Yellow

Crystalline

Solid[6]

Solid

Light

Yellow

Solid

Powder[7]

Melting

Point (°C)
No data 101-103[2] 154-158[3] 190-192 No data 177-179[8]

Boiling

Point (°C)

323.5 (at

760

mmHg)[9]

361.0

(rough est.)

[10]

No data
130 (at 2

mmHg)[11]
No data

347.1 (at

760

mmHg)[7]

Solubility No data

Practically

insoluble in

water

Soluble in

EtOH[3]

Insoluble in

water (6.3

mg/L)[12]

No data

Sparingly

soluble in

water[7]

Note: Data is compiled from multiple chemical supplier and database entries. "No data"

indicates that reliable information was not found in the searched sources.

Spectroscopic Differentiation: A Fingerprint for
Each Isomer
While mass spectrometry will yield an identical molecular ion peak for all isomers, techniques

like NMR and IR spectroscopy provide the structural detail necessary for differentiation.

¹H NMR Spectroscopy
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The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic

protons are uniquely determined by the substitution pattern.

Symmetry is Key: Symmetrical isomers like 2,6-dichloro-4-nitroaniline and 3,5-dichloro-4-

nitroaniline will exhibit simpler spectra. For 2,6-dichloro-4-nitroaniline, the two aromatic

protons are chemically equivalent, producing a single signal (a singlet).

Asymmetric Patterns: Asymmetric isomers will show more complex spectra. For example,

4,5-dichloro-2-nitroaniline would be expected to have two distinct aromatic protons, each

appearing as a doublet due to coupling with its single neighbor.

Electronic Effects: The potent electron-withdrawing nature of the nitro group (-NO₂) deshields

ortho and para protons, shifting their signals downfield (to higher ppm values). Chlorine

atoms also have an inductive withdrawing effect but can donate electron density via

resonance, leading to more complex shielding/deshielding effects.[13]

Infrared (IR) Spectroscopy
IR spectroscopy reveals the characteristic vibrational frequencies of functional groups. While all

isomers will show absorptions for the N-H and N=O stretches, their precise positions and the

fingerprint region can be used for identification.

N-H Stretching: Primary amines typically show two bands (a doublet) in the 3300-3500 cm⁻¹

region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

[14]

N=O Stretching: The nitro group exhibits two strong, characteristic absorptions: an

asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-

1370 cm⁻¹.

C-Cl Stretching: Absorptions for the C-Cl bonds appear in the fingerprint region, typically

between 600-800 cm⁻¹.

Aromatic C-H Bending: The out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹

region are highly characteristic of the substitution pattern on the benzene ring.[15] For

example, an isolated proton often shows a strong band in the 800-860 cm⁻¹ range, which
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could be a key identifier for certain isomers. The gas-phase IR spectrum for 4,5-dichloro-2-

nitroaniline is available in the NIST WebBook, providing a valuable reference.[16]

Chromatographic Separation: Resolving the
Isomeric Mixture
Due to their similar polarities and boiling points, separating the six dichloronitroaniline isomers

is a significant analytical challenge. Gas chromatography (GC), particularly when coupled with

mass spectrometry (GC-MS), is a powerful technique for this purpose, offering high-resolution

separation and definitive identification.

While a specific, validated method for the simultaneous separation of all six dichloronitroaniline

isomers is not readily available in the literature, a robust method can be developed based on

established protocols for related compounds like dichloroanilines and other aniline derivatives.

[17][18][19] The following protocol provides a comprehensive starting point for method

development.

Experimental Protocol: GC-MS Analysis of
Dichloronitroaniline Isomers
Objective: To separate and identify six dichloronitroaniline isomers in a mixture using capillary

gas chromatography-mass spectrometry.

Causality: The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane

phase) provides a balance of dispersive and dipole-dipole interactions, which is effective for

separating isomers with slight differences in polarity and boiling point. A temperature gradient

program is essential to elute all six isomers with good peak shape in a reasonable timeframe.

Mass spectrometry provides definitive identification based on both retention time and mass

fragmentation patterns.
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Sample & Standard Preparation
GC-MS Analysis Data Analysis

1. Prepare Isomer Standards
(100 µg/mL in Toluene)

2. Dissolve Sample
(e.g., 1 mg/mL in Toluene)

3. Inject 1 µL
(Splitless Mode)

4. GC Separation
(DB-5MS Column,
Temp. Program)

Carrier Gas
(Helium) 5. MS Detection

(Scan Mode)
6. Analyze Chromatogram

(Retention Times)
7. Identify Peaks
(Mass Spectra)

Compare to
Standards

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of dichloronitroaniline isomers.

Instrumentation & Consumables:

Gas Chromatograph with a Mass Selective Detector (GC-MS)

Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-

methylpolysiloxane phase (or equivalent)

Carrier Gas: Helium (99.999% purity)

Reagents: Toluene (pesticide residue grade), analytical standards of each

dichloronitroaniline isomer.

Step-by-Step Methodology:

Standard Preparation:

Prepare individual stock solutions of each dichloronitroaniline isomer at 1000 µg/mL in

toluene.

Create a mixed isomer calibration standard at 10 µg/mL by diluting the stock solutions in

toluene.

Sample Preparation:
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Accurately weigh and dissolve the unknown sample in toluene to a final concentration of

approximately 1 mg/mL.

Filter the sample through a 0.22 µm PTFE syringe filter if particulates are present.

GC-MS Instrument Parameters:

Injector:

Temperature: 280 °C

Mode: Splitless

Injection Volume: 1 µL

Oven Temperature Program:

Initial Temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final Hold: Hold at 280 °C for 10 minutes.

Carrier Gas:

Helium at a constant flow rate of 1.2 mL/min.

Mass Spectrometer:

Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: 50-300 m/z

Data Acquisition and Analysis:
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Inject the mixed standard to determine the retention time for each isomer. The elution

order will generally correlate with boiling point, but specific column interactions can cause

deviations.

Inject the prepared sample.

Identify each isomer in the sample by matching its retention time and its mass spectrum to

the acquired standard data.

Reactivity and Synthetic Utility
The chemical reactivity of dichloronitroaniline isomers is governed by the electronic properties

of the substituents. The nitro group is a strong deactivating group for electrophilic aromatic

substitution and a powerful activating group for nucleophilic aromatic substitution, particularly

when positioned ortho or para to a leaving group (like chlorine). The amino group is a strong

activating group for electrophilic substitution.

Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by nucleophiles, a

reaction activated by the nitro group. This makes these isomers valuable precursors for

synthesizing more complex molecules.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile

intermediate for introducing a wide range of functional groups. This is a cornerstone reaction

in the synthesis of azo dyes. For instance, 2,6-dichloro-4-nitroaniline is a known precursor to

the dye Disperse Brown 1.[12]

Use as Intermediates: These compounds are widely used as intermediates in the production

of pigments, pharmaceuticals, and agrochemicals like fungicides and herbicides.[1][3][11]

2,5-Dichloro-4-nitroaniline, for example, is a key intermediate in the manufacture of various

dyes and pigments.[3]

Safety and Handling
Dichloronitroaniline isomers should be handled with caution as they are classified as

hazardous materials.
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Toxicity: They are generally considered toxic and can be harmful if swallowed, inhaled, or

absorbed through the skin.[1] For example, 2,6-dichloro-4-nitroaniline is classified as fatal if

swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated

fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety

goggles, and a lab coat. For operations that may generate dust, a respirator is

recommended.[2][8]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
The six constitutional isomers of dichloronitroaniline, while sharing the same molecular formula,

are distinct chemical entities with unique physicochemical properties, spectroscopic signatures,

and reactivity profiles. This guide highlights the critical importance of accurate isomer

identification, which underpins successful chemical synthesis, biological evaluation, and

regulatory compliance. The provided analytical framework, based on GC-MS, offers a robust

strategy for the separation and definitive identification of these isomers, empowering

researchers to proceed with confidence in their downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-nitroaniline
https://www.kuujia.com/cas-6641-64-1.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/d68002
https://www.chemsrc.com/en/cas/65078-77-5_1190978.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2137788.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9854765.htm
https://en.wikipedia.org/wiki/2,6-Dichloro-4-nitroaniline
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://m.youtube.com/watch?v=WTmj_9VT5oE
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6641641&Mask=80
https://pdf.benchchem.com/118/Application_Note_Determination_of_2_6_Dichloroaniline_in_Environmental_Samples_by_Gas_Chromatography_Mass_Spectrometry_GC_MS.pdf
https://pubs.rsc.org/en/content/articlelanding/1982/an/an9820700600
https://pubs.rsc.org/en/content/articlelanding/1982/an/an9820700600
https://pubs.rsc.org/en/content/articlelanding/1982/an/an9820700600
https://academic.oup.com/chromsci/article-abstract/20/8/367/287058
https://www.benchchem.com/product/b1582098#comparative-study-of-dichloronitroaniline-isomer-properties
https://www.benchchem.com/product/b1582098#comparative-study-of-dichloronitroaniline-isomer-properties
https://www.benchchem.com/product/b1582098#comparative-study-of-dichloronitroaniline-isomer-properties
https://www.benchchem.com/product/b1582098#comparative-study-of-dichloronitroaniline-isomer-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

